Product packaging for Methyl 5-Fluoroquinoline-3-carboxylate(Cat. No.:)

Methyl 5-Fluoroquinoline-3-carboxylate

Cat. No.: B11717491
M. Wt: 205.18 g/mol
InChI Key: NEKHLFFCQWXKEJ-UHFFFAOYSA-N
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Description

Methyl 5-Fluoroquinoline-3-carboxylate is a versatile fluorinated quinoline derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the construction of more complex molecules for drug discovery projects. The strategic incorporation of both the fluorine atom and the carboxylate ester functional group on the quinoline scaffold makes it a key precursor for generating targeted compound libraries. Quinoline-3-carboxylate derivatives are frequently explored in scientific research for their potential biological activities. Researchers utilize this chemical family in the synthesis of molecules that are screened for various pharmacological properties. The structure is amenable to further functionalization, allowing for the development of compounds with optimized properties. This product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FNO2 B11717491 Methyl 5-Fluoroquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 5-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3

InChI Key

NEKHLFFCQWXKEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2F)N=C1

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Fluoroquinoline 3 Carboxylate and Analogous Structures

Classical Multistep Synthesis Approaches to Quinoline-3-carboxylates

The construction of the quinoline (B57606) core has been historically achieved through several well-established synthetic routes. These methods, while foundational, often require harsh reaction conditions. Their adaptation for the synthesis of specifically substituted quinolines, such as methyl 5-fluoroquinoline-3-carboxylate, involves the use of appropriately functionalized starting materials.

Friedländer Condensation Derivatives for Fluoroquinoline Synthesis

The Friedländer synthesis is a straightforward method for producing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org For the synthesis of a 3-carboxylated quinoline, a β-ketoester or a malonic ester derivative can be used as the methylene (B1212753) component. To introduce the 5-fluoro substituent, the corresponding 2-amino-6-fluorobenzaldehyde (B111952) or a related ketone would be the required starting material. The general mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

Starting Material 1Starting Material 2CatalystProduct
2-Amino-6-fluorobenzaldehydeMethyl 3-oxopropanoateAcid or BaseThis compound
2-Amino-6-fluorobenzaldehydeDiethyl malonateBaseEthyl 2-hydroxy-5-fluoroquinoline-3-carboxylate

Gould–Jacobs Reaction Protocols and Their Modifications

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinoline-3-carboxylates. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME). quimicaorganica.org This is followed by a thermally induced cyclization. wikipedia.org To synthesize a 5-fluoroquinoline (B1202552) derivative, 3-fluoroaniline (B1664137) would be the appropriate starting aniline. The initial reaction forms an anilinomethylenemalonate intermediate, which then undergoes intramolecular cyclization at high temperatures to yield the corresponding ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgquimicaorganica.org Subsequent esterification to the methyl ester can be performed if required. This method is particularly relevant to the synthesis of many fluoroquinolone antibiotics. quimicaorganica.org

Aniline DerivativeMalonate DerivativeConditionsIntermediateFinal Product (after cyclization)
3-FluoroanilineDiethyl ethoxymethylenemalonateCondensation, then thermal cyclization (~250 °C)Diethyl 2-((3-fluorophenylamino)methylene)malonateEthyl 5-fluoro-4-hydroxyquinoline-3-carboxylate

Conrad–Limpach–Knorr Reaction Variations for Ester Formation

The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.orgjptcp.com Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.org For the formation of a quinoline with an ester at the 3-position, a suitably substituted β-ketoester is required. Using a fluorinated aniline, such as 3-fluoroaniline, would introduce the fluorine atom at the 5-position of the resulting quinoline ring. The reaction proceeds through the formation of a Schiff base, followed by cyclization. wikipedia.org The temperature of the reaction is a critical factor in determining the regioselectivity of the final product. wikipedia.org

Pfitzinger Reaction Adaptations for Quinoline-4-carboxylic Acids and Esters

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org While this reaction directly yields a carboxylic acid at the 4-position, modifications and subsequent chemical transformations could potentially lead to other isomers. For instance, the use of substituted isatins could introduce fluorine at various positions on the quinoline ring. Although not a direct route to 3-carboxylates, its importance in the synthesis of quinoline carboxylic acids warrants its mention. nih.gov

Doebner and Skraup Synthesis Principles Applied to Fluoroquinoline Analogues

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A related reaction, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound in place of glycerol. nih.govresearchgate.net These reactions are generally used for the synthesis of quinolines that are unsubstituted at the 2- and 3-positions. To apply these principles to the synthesis of fluoroquinoline analogues, a fluorinated aniline would be used as a starting material. For example, 3-fluoroaniline would yield a 5-fluoroquinoline. nih.gov While these methods are not typically used for the direct introduction of a carboxylate group at the 3-position, they are fundamental in the synthesis of the core quinoline structure which can be further functionalized.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient methods for chemical synthesis. This has led to the emergence of advanced protocols for quinoline synthesis that often offer advantages such as shorter reaction times, milder conditions, and higher yields.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of fluoroquinolones. derpharmachemica.com This technique can reduce reaction times from hours to minutes and often improves yields. derpharmachemica.com

Continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing. numberanalytics.comresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. researchgate.netvapourtec.com This technology has been applied to various quinoline syntheses, including the Friedländer and Doebner-Miller reactions. numberanalytics.comresearchgate.net

Photocatalysis represents a green approach to chemical synthesis that utilizes visible light to drive chemical reactions. rsc.orgmdpi.com Photocatalytic methods for quinoline synthesis are being developed, offering an oxidant-free and mild reaction pathway. researchgate.netacs.org These methods are at the forefront of sustainable chemistry and hold promise for the future synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a prominent technique for accelerating the formation of heterocyclic compounds like quinolines. benthamdirect.com This method offers significant advantages over conventional heating, including drastic reductions in reaction times, improved product yields, and enhanced atom economy. benthamdirect.comnih.gov For instance, in the synthesis of certain quinolin-4-ylmethoxychromen-4-ones, microwave irradiation at 100 °C yielded products in just 4 minutes, a significant improvement over the 60 minutes required with traditional oil-bath heating. rsc.org

The efficiency of microwave assistance has been demonstrated in various quinoline syntheses. The Friedländer synthesis of 8-hydroxyquinolines and multicomponent reactions to produce quinoline derivatives have been successfully carried out under solvent-free conditions using microwave irradiation, often with the aid of reusable catalysts like Fe3O4-TDSN-Bi(III). rsc.orgrsc.org This combination of microwave heating and solvent-free conditions represents a highly efficient and eco-friendly approach. rsc.org Comparisons between microwave-assisted and conventional methods consistently show a marked decrease in reaction time, and in many cases, an increase in product yield. nih.govrsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis nih.gov
Reaction TypeMethodReaction TimeYield
Skraup Synthesis (7-amino-8-methylquinoline)Conventional4 hours45%
Skraup Synthesis (7-amino-8-methylquinoline)Microwave15 minutes45%
Nucleophilic Substitution (S-alkylation)Conventional10 hours20%
Nucleophilic Substitution (S-alkylation)Microwave20 minutes85%

Ultrasound-Mediated Synthetic Procedures

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions, including the synthesis of quinoline derivatives. nih.govrsc.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium, which generates localized high-temperature and high-pressure zones. This can lead to enhanced reaction rates and yields.

A notable application is the one-pot, three-component synthesis of 2-substituted quinolines using SnCl2·2H2O as a precatalyst in water under ultrasound irradiation. nih.govresearchgate.net This method involves the reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate, leveraging both the efficiency of a multicomponent strategy and the green aspects of using water as a solvent and ultrasound as an energy source. nih.gov The use of ultrasound has been shown to offer outstanding benefits in terms of shortening reaction times and improving energy consumption, qualifying it as an environmentally friendly synthetic method. rsc.org

Catalyst-Free and Green Solvent Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of hazardous catalysts and solvents. researchgate.net Water, being non-flammable, inexpensive, and environmentally benign, has been employed as a solvent for quinoline synthesis, with some reactions showing rate enhancements due to hydrophobic effects. tandfonline.com

Several protocols utilize readily available and non-toxic catalysts. For example, FeCl3·6H2O has been used as an inexpensive and efficient catalyst for the one-pot synthesis of quinoline derivatives in water. tandfonline.com This method offers advantages such as mild reaction conditions, short reaction times, and high yields. tandfonline.com Furthermore, heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), have been developed for Friedländer synthesis under solvent-free conditions. nih.gov These solid catalysts are easily recoverable and reusable, adding to the sustainability of the process. nih.govnih.gov In some cases, catalyst-free conditions have been achieved, relying on the inherent reactivity of the substrates under thermal or microwave conditions, often in green solvents like ethanol (B145695) or water. researchgate.net

Table 2: Examples of Green Catalysts and Conditions for Quinoline Synthesis
CatalystSolventKey Advantage(s)Reference
FeCl3·6H2OWaterInexpensive, non-toxic, high yields tandfonline.com
g-C3N4-CO-(CH2)3-SO3HSolvent-freeMetal-free, reusable heterogeneous catalyst nih.gov
ZnO NanoparticlesSolvent-freeHigh activity and regioselectivity nih.gov
p-Toluenesulfonic acid (p-TSA)WaterEnvironmentally benign, good yields researchgate.net
NoneEthanol/WaterAvoids catalyst contamination researchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolines from simple precursors in a single synthetic operation. nih.gov These reactions are characterized by high atom economy and procedural simplicity, as they avoid the need for isolating intermediate products, thereby saving time, resources, and reducing waste. researchgate.net

The synthesis of quinoline derivatives has been successfully achieved through various MCRs. For example, a three-component reaction involving an amine, an aldehyde, and an alkyne can be used to construct 2,3-disubstituted quinolines. nih.gov Another approach involves the reaction of anilines, aryl aldehydes, and styrene (B11656) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), which does not require metal catalysts or external oxidants. researchgate.net These strategies often involve a cascade of reactions, such as condensation, Michael addition, and intramolecular cyclization, to form multiple C-C and C-N bonds in a single step. rsc.org The development of such protocols is central to modern synthetic chemistry for creating molecular diversity efficiently. google.commdpi.com

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on established quinoline-forming reactions, adapted for fluorine-substituted precursors. The selection of starting materials is critical and dictates the specific annulation strategy employed.

Selection and Preparation of Precursor Materials

The synthesis of a 5-fluoroquinoline-3-carboxylate structure is most commonly approached via the Gould-Jacobs reaction. This methodology dictates the selection of two primary precursors: a substituted aniline and a malonic ester derivative.

Aniline Precursor : For this compound, the required precursor is 4-fluoroaniline (B128567) . This commercially available starting material provides the benzene (B151609) portion of the quinoline ring and positions the fluorine atom at the desired C5 position of the final product.

Malonate Precursor : The second key precursor is typically dimethyl (ethoxymethylene)malonate (DMEM) or a similar reactive derivative of dimethyl malonate. This component provides the carbon atoms that will form the pyridine (B92270) ring of the quinoline system, including the carboxylate group at the C3 position.

An alternative strategy is the Friedländer annulation, which would require different precursors:

Amino-ketone/aldehyde Precursor : 2-amino-6-fluorobenzaldehyde or a corresponding ketone.

Active Methylene Precursor : A compound with an activated methylene group adjacent to two carbonyls, such as dimethyl malonate .

The synthesis of analogous fluoroquinolone precursors has been reported starting from materials like 3,4-difluorophenyl isothiocyanate and dimethyl malonate, demonstrating the versatility in precursor selection based on the desired substitution pattern. mdpi.com

Table 3: Key Precursors for the Synthesis of this compound
Synthetic RouteAniline-derived PrecursorC3-Fragment Precursor
Gould-Jacobs Reaction4-FluoroanilineDimethyl (ethoxymethylene)malonate (DMEM)
Friedländer Annulation2-Amino-6-fluorobenzaldehydeDimethyl malonate

Key Annulation and Cyclization Steps

Annulation, the process of building a new ring onto an existing one, is the core of quinoline synthesis. mdpi.commdpi.com The key step is an intramolecular cyclization that forms the pyridine ring.

In the context of the Gould-Jacobs reaction , the synthesis proceeds through two main steps:

Condensation : 4-fluoroaniline reacts with dimethyl (ethoxymethylene)malonate, typically with gentle heating, to displace the ethoxy group and form a key enamine intermediate, methyl (4-fluoroanilino)methylenemalonate.

Thermal Cyclization : The enamine intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether). This induces an intramolecular electrophilic aromatic substitution, where the benzene ring attacks one of the carbonyl groups. This annulation step forms the new six-membered ring. Subsequent elimination of methanol (B129727) and tautomerization yields the aromatic 4-hydroxy-5-fluoroquinoline-3-carboxylate structure. The final conversion to the target compound may require an additional step to remove the 4-hydroxy group if necessary, though many quinolone drugs retain this feature.

The Friedländer synthesis offers a more direct [4+2] annulation pathway where a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group (like dimethyl malonate) under acid or base catalysis. nih.gov The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to directly form the substituted quinoline ring. nih.gov This method provides excellent regioselectivity, as the substitution pattern is explicitly defined by the precursors. nih.gov

Both strategies represent powerful and well-established methods for constructing the quinoline scaffold, with the choice often depending on the availability of the specific substituted precursors. mdpi.comnih.gov

Esterification Strategies for Methyl Group Introduction

The introduction of the methyl ester group is a critical step in the synthesis of the title compound. This is typically achieved by the esterification of the corresponding 5-fluoroquinoline-3-carboxylic acid. Several standard laboratory methods can be employed for this transformation:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the process.

Reagent-Mediated Esterification: More modern and often milder methods utilize specific reagents to facilitate the reaction. For instance, trimethylsilyl (B98337) chloride (TMSCl) can be used to mediate the esterification of quinoline-4-carboxylic acids in alcohols, a process that could be adapted for the 3-carboxylate isomer. researchgate.net

Synthesis from Precursors: An alternative approach involves building the quinoline ring with the ester group already in place. For example, some synthetic routes, like the Gould-Jacobs reaction, utilize malonic esters which become incorporated into the final quinoline structure, directly yielding a carboxy-esterified quinoline. wikipedia.orgquimicaorganica.org Another method involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester to directly form quinoline-3-carboxylic acid esters. acs.org

MethodReagentsKey Features
Fischer-Speier EsterificationMethanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄)Classic, equilibrium-driven reaction.
TMSCl-MediatedMethanol (CH₃OH), Trimethylsilyl chloride (TMSCl)Mild conditions, one-pot potential. researchgate.net
Gould-Jacobs ReactionSubstituted aniline, Diethyl ethoxymethylenemalonateForms the quinoline ring with an ester group incorporated. wikipedia.orgquimicaorganica.org
Reductive Cyclizationo-nitrobenzaldehyde, 3,3-diethoxypropionic acid ethyl ester, SnCl₂·2H₂OOne-step synthesis to quinoline-3-carboxylates. acs.org

Derivatization and Functionalization Strategies for Research Applications

This compound serves not only as a synthetic target but also as a versatile platform for creating a diverse library of new chemical entities for research, particularly in drug discovery. researchgate.netnih.govresearchgate.net

Chemical Transformations of the Ester Group

The methyl ester at the C-3 position is a versatile functional handle that can be readily converted into other important chemical groups.

Hydrolysis: The most fundamental transformation is the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding 5-fluoroquinoline-3-carboxylic acid. researchgate.netnih.gov This carboxylic acid is itself a crucial intermediate for many subsequent reactions.

Amidation: The carboxylic acid can be activated and coupled with various amines to form a wide array of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships. Common coupling reagents used for this transformation include carbodiimides like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) or peptide coupling agents such as HATU and PyBOP. stackexchange.comfishersci.co.uk

Heterocycle Formation: The ester or the derived carboxylic acid can be used to construct various five-membered heterocycles, which are common motifs in pharmacologically active compounds. For instance, the carboxylic acid can be converted to a hydrazide, which can then be cyclized with reagents like carbon disulfide to form oxadiazole-thiones or undergo other transformations to yield triazoles.

Strategic Modifications at the Quinoline Ring (e.g., C-7)

While the C-3 and C-5 positions are defined in the parent molecule, other positions on the quinoline ring can be selectively functionalized to further expand its chemical diversity. The C-7 position is of particular interest, as modifications at this site are a hallmark of the highly successful fluoroquinolone class of antibiotics. quimicaorganica.org

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled direct functionalization at positions that are otherwise difficult to access. For example, rhodium(III)-catalyzed reactions have been developed for the regioselective C-7 alkylation of 8-aminoquinoline (B160924) derivatives. acs.orgresearchgate.net This approach utilizes a removable directing group at the C-8 position to guide the reaction to the adjacent C-7 site. Such strategies provide a powerful means to introduce new substituents and tune the molecule's properties.

Incorporation of Diverse Chemical Moieties as Building Blocks

The quinoline-3-carboxylate scaffold is widely recognized as a privileged structure and a valuable building block in synthetic and medicinal chemistry. researchgate.netnih.govasianpubs.org this compound and its derivatives are used as precursors to construct more elaborate molecules and chemical hybrids.

For instance, the carboxylic acid derived from the title compound can be linked to other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. This strategy is employed to combine the known properties of the quinoline core with those of other heterocyclic systems or functional groups. The development of new fluorinated pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety for antiviral research exemplifies this building block approach. mdpi.com The ability to systematically modify the C-3 position and other sites on the ring allows for the generation of large libraries of related compounds for high-throughput screening and the development of new therapeutic agents. nih.gov

Spectroscopic and Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Analysis

¹H NMR spectroscopy would be crucial for identifying all the hydrogen atoms in Methyl 5-fluoroquinoline-3-carboxylate. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the methyl group of the ester.

Aromatic Protons: The protons on the quinoline core would appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The precise chemical shifts and splitting patterns (multiplicity) would be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylate group, and the fluorine atom. Coupling constants (J-values) between adjacent protons would help establish their relative positions (ortho, meta, para). The fluorine atom at position 5 would introduce additional complexity through H-F coupling, further splitting the signals of nearby protons.

Aliphatic Protons: A singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃) would be expected in the aliphatic region (typically δ 3.5-4.0 ppm).

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

A ¹³C NMR spectrum would reveal all the unique carbon environments within the molecule.

Quaternary Carbons: Signals for carbons that are not bonded to any protons (like C-3, C-4a, C-5, and C-8a) would be identifiable.

Aromatic Carbons: The carbons of the quinoline ring would produce a series of signals in the downfield region (typically δ 110-160 ppm). The carbon directly bonded to the fluorine atom (C-5) would show a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. Other nearby carbons would also exhibit smaller C-F couplings.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would appear as a distinct signal at the far downfield end of the spectrum (typically δ 160-175 ppm).

Methyl Carbon: The carbon of the methyl ester group would be observed in the upfield region (typically δ 50-60 ppm).

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive and would provide direct information about the fluorine substituent. For this compound, a single signal would be expected, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic quinoline system.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be instrumental in tracing the connectivity of the protons around the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.netacs.org It would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion would allow for the determination of the compound's elemental formula, confirming its atomic composition. Further fragmentation of this parent ion (MS/MS) would likely involve characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃), providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it an indispensable tool for the analysis of complex mixtures. researchgate.netjfda-online.com This method is particularly well-suited for identifying and quantifying trace-level components, such as metabolites or degradation products of a parent compound, within a complex matrix. researchgate.netnih.gov

In the context of research involving this compound, LC-MS/MS would be employed to separate the target compound from other substances in a mixture using liquid chromatography, followed by its identification and structural elucidation via tandem mass spectrometry. ub.edu The initial chromatography step separates compounds based on their physicochemical properties. As the separated compounds elute from the column, they are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer.

The first mass analyzer (MS1) selects the precursor ion corresponding to the molecular weight of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). The resulting fragmentation pattern is a unique "fingerprint" that confirms the compound's identity and can be used for its quantification even at very low concentrations. jfda-online.comnih.gov This technique is essential for metabolism studies, impurity profiling, and stability assays where transformation products of the parent molecule need to be identified. researchgate.netub.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique molecular fingerprint.

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands confirming its structure. Key vibrations include the stretching of the ester carbonyl group (C=O), C-H bonds in the aromatic ring, and the carbon-fluorine (C-F) bond. Based on analogous structures in the literature, the expected spectral features are detailed in the table below. researchgate.net The aromatic C=C stretching vibrations and C-H bending bands further confirm the quinoline core structure. vscht.cz

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Ester C=OStretching~1720
Aromatic C=CStretching1600 - 1450
C-O (Ester)Stretching1300 - 1150
C-F (Aryl Fluoride)Stretching1270 - 1100
Aromatic C-HOut-of-plane bend900 - 675

UV-Vis Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound contains an extensive network of conjugated π-bonds, which gives rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of compounds containing the fluoroquinolone core typically displays strong absorption bands resulting from π → π* transitions. researchgate.net For this compound, significant absorption maxima (λmax) are expected in the range of 270-350 nm. nih.gov The exact position and intensity of these bands are influenced by the solvent and the specific substituents on the aromatic ring. This technique is valuable for quantitative analysis using the Beer-Lambert law and for obtaining insights into the electronic structure of the chromophore. researchgate.net

Elemental and Thermal Analysis for Purity and Decomposition Studies

CHN Elemental Analysis for Compositional Verification

CHN elemental analysis is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental assessment of a compound's purity and is used to verify that its empirical formula is consistent with its proposed structure.

For this compound, with the chemical formula C₁₁H₈FNO₂, the theoretical elemental composition can be calculated based on its molecular weight. An experimental analysis of a pure sample should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the compound's elemental composition. mdpi.com

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12164.39
HydrogenH1.00888.0643.93
FluorineF18.998118.9989.26
NitrogenN14.007114.0076.83
OxygenO15.999231.99815.59
Total 205.188 100.00

Thermogravimetric Analysis (TGA) for Thermal Stability Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material. mdpi.com

When analyzing this compound, the TGA instrument would heat a small sample at a constant rate. The resulting thermogram would plot the percentage of remaining sample mass against temperature. For a pure, anhydrous, and non-volatile solid like this compound, the thermogram is expected to show a flat baseline at 100% mass until the onset of thermal decomposition. researchgate.net The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. The shape of the decomposition curve can also provide information about the degradation process. nih.gov This data is critical for determining the appropriate storage and handling conditions for the compound.

Chromatographic Techniques for Separation and Purity Assessment

In the synthesis and analysis of quinoline derivatives, chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and determining their purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two such powerful methods routinely employed in the research and development of compounds like this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective qualitative technique to monitor the progress of chemical reactions. By spotting a small amount of the reaction mixture onto a TLC plate, researchers can track the consumption of starting materials and the formation of products over time. The separation is based on the differential partitioning of the components between a stationary phase (commonly silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents).

In the context of synthesizing quinoline derivatives, TLC is a crucial tool. chemijournal.com For a hypothetical synthesis of this compound, a researcher would spot the reaction mixture on a silica gel plate at various time intervals. The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using a UV lamp or an iodine chamber. chemijournal.com The Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components.

A typical TLC analysis for monitoring the formation of this compound might involve observing the disappearance of the starting materials' spots and the appearance of a new spot corresponding to the product. The choice of the mobile phase is critical for achieving good separation. A common solvent system for quinoline derivatives could be a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

Time Point Spot 1 (Starting Material A) Rf Spot 2 (Starting Material B) Rf Spot 3 (Product) Rf Observations
t = 0 hr 0.65 0.20 - Strong spots for starting materials, no product spot.
t = 2 hr 0.65 0.20 0.45 Faint product spot appears, starting material spots still strong.
t = 4 hr 0.65 0.20 0.45 Product spot intensity increases, starting material spots weaken.

Note: The Rf values are hypothetical and for illustrative purposes. The actual values would depend on the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Research

High-Performance Liquid Chromatography is a more sophisticated chromatographic technique that provides high-resolution separation and is widely used for the quantitative analysis and purity assessment of pharmaceutical compounds, including fluoroquinolone derivatives. nih.gov It utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. A detector measures the separated components as they elute from the column, generating a chromatogram.

For the quantitative analysis of this compound, a reversed-phase HPLC method is often employed. In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar mixture, typically consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov The United States Pharmacopeia (USP) recommends HPLC methods for the analysis of many fluoroquinolones. nih.gov

The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter for a given compound under specific HPLC conditions. By running a known concentration of a reference standard of this compound, a calibration curve can be generated. This allows for the precise quantification of the compound in a sample. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, enabling the determination of its purity. The presence of any other peaks would indicate impurities.

Table 2: Typical HPLC Parameters for Purity Assessment of Fluoroquinolone Carboxylates

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Temperature | Ambient |

Note: These parameters are representative for the analysis of fluoroquinolone derivatives and may be optimized for this compound.

Table 3: Example HPLC Purity Data for a Synthesized Batch of this compound

Peak Number Retention Time (min) Peak Area (%) Identification
1 2.5 0.2 Impurity A
2 3.8 0.3 Impurity B
3 5.2 99.4 This compound

Note: The data in this table is hypothetical and serves to illustrate how HPLC is used for purity assessment.

Computational and Theoretical Investigations of Methyl 5 Fluoroquinoline 3 Carboxylate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for predicting molecular properties from first principles. The choice of method is a balance between computational cost and accuracy, with various approaches available to suit the specific research question.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally intensive than other high-level methods while providing a good level of accuracy. nih.gov

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. rsc.orgresearchgate.net This functional often yields reliable results for the geometries and electronic properties of organic molecules. rsc.orgresearchgate.net

The accuracy of DFT calculations also depends heavily on the basis set chosen, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include:

6-31G* : A Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron density distributions.

6-311G(d,p) : A triple-split valence basis set that provides a more accurate description of the valence electrons. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for systems where hydrogen bonding or other subtle interactions are important. rsc.orgresearchgate.netnih.gov

For fluoroquinolone derivatives, computational studies frequently employ the B3LYP functional paired with basis sets like 6-311++G(d,p) to achieve a robust balance of accuracy and efficiency for geometry optimization and property prediction. rsc.orgresearchgate.netnih.gov

Beyond DFT, other methods are also available for computational investigations.

Ab Initio Methods: These methods derive their results directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation, which can be a significant limitation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and offer higher accuracy but at a much greater computational cost. Ab initio calculations, like DFT, are used to identify ground-state molecular structures and evaluate energy differences between related structures. rsc.orgresearchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and PM6 are significantly faster than DFT or ab initio methods, making them suitable for very large molecules. wikipedia.org However, their accuracy is highly dependent on whether the molecule under study is similar to the molecules used in the parameterization dataset. wikipedia.org

Molecular Structure and Geometry Optimization

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the lowest energy structure on the potential energy surface.

Once a molecule's geometry is optimized using a selected computational method (such as DFT), a wealth of structural data can be extracted. This includes precise values for bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three connected atoms).

Comparing these computed parameters with experimental data, if available (e.g., from X-ray crystallography), is a critical step in validating the chosen computational model. nih.gov For novel molecules like Methyl 5-fluoroquinoline-3-carboxylate, where experimental data may be scarce, these calculated values provide the most reliable estimates of its molecular structure.

No specific computational studies on this compound were identified in the literature search, therefore a table of its computed structural parameters cannot be provided. For illustrative purposes, a typical data table for a related molecule would appear as follows:

Illustrative Data Table: Selected Optimized Geometric Parameters (Data is for a different compound and for illustration only)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length N8-C21 1.460 Å
N6-C28 1.396 Å
Bond Angle C1-N2-C8 109.5°
O1-C1-N2 123.4°
Dihedral Angle C8-N2-C9-C10 175.6°
C13-C12-C17-C16 -0.1°

Note: The data in this table is derived from a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and does not represent this compound. nih.gov

Many molecules, including this compound, possess rotatable single bonds, which gives rise to different spatial arrangements called conformers. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy structures (energy minima). nih.govnih.gov

This process often involves systematically rotating specific dihedral angles and performing energy calculations for each resulting structure to map the potential energy surface. The conformers that reside at the energy minima are the ones most likely to be observed experimentally. Understanding the preferred conformation is crucial as the molecule's shape influences its physical properties and biological interactions. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

Table of Compounds Mentioned

Compound Name
This compound

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability. dntb.gov.uaresearchgate.net

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic ring system. In the case of this compound, the HOMO is expected to be localized primarily on the quinoline ring, particularly the electron-rich regions, while the LUMO would also be distributed over the π-system, including the carboxylate group. The fluorine atom at the 5-position, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO.

ParameterExpected Trend for this compound
HOMO EnergyLowered due to the electron-withdrawing fluorine and carboxylate groups.
LUMO EnergyLowered due to the electron-withdrawing fluorine and carboxylate groups.
Energy Gap (ΔE)Expected to be relatively large, indicating good kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Investigations

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comwolfram.com The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. youtube.com

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, as these are the most electronegative atoms. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the quinoline ring and the methyl group would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. The aromatic rings will likely show a mix of potentials, reflecting the delocalized π-electron system. Studies on other quinoline derivatives confirm this general pattern of charge distribution. researchgate.netresearchgate.net

Molecular RegionExpected Electrostatic PotentialReactivity Implication
Carbonyl Oxygen (C=O)Negative (Red)Site for electrophilic attack and hydrogen bonding.
Ester Oxygen (O-CH3)Negative (Red)Site for electrophilic attack.
Quinoline NitrogenNegative (Red)Site for electrophilic attack and protonation.
Fluorine AtomNegative (Red)Influences local charge distribution.
Aromatic HydrogensPositive (Blue)Potential sites for nucleophilic attack.

Charge Distribution Analysis (e.g., Natural Atomic Charges)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering further insight into its electronic structure and reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed for this purpose. nih.govwikipedia.orgrsc.orgwisc.edu NBO analysis, in particular, provides a chemically intuitive picture of bonding and charge distribution. nih.govwikipedia.orgrsc.orgwisc.edu

In this compound, the NBO analysis is expected to reveal significant negative charges on the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. The carbon atom of the carbonyl group is predicted to carry a substantial positive charge, making it a primary electrophilic center. The carbon atoms of the quinoline ring will have varying charges depending on their position and the influence of the substituents. The fluorine atom at the C5 position will induce a positive charge on C5 and affect the charges of neighboring atoms. A computational study on a chalcone (B49325) derivative, for instance, showed that the carbonyl carbon possessed a significant positive Mulliken charge, highlighting its electrophilic character. bhu.ac.in A similar trend is anticipated for the carbonyl carbon in this compound.

AtomExpected Natural Atomic Charge
Carbonyl Oxygen (C=O)Highly Negative
Ester Oxygen (O-CH3)Negative
Quinoline NitrogenNegative
FluorineHighly Negative
Carbonyl Carbon (C=O)Highly Positive
Aromatic CarbonsVariable (influenced by substituents)
Hydrogen AtomsPositive

Theoretical Spectroscopic Property Predictions and Validation

Computational methods are also instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic transitions and vibrational modes.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure determination in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tsijournals.com These calculations can help in the assignment of experimental spectra and in understanding the effects of substituents on the electronic environment of the nuclei. nih.gov

For this compound, the calculated ¹H NMR spectrum would show signals for the aromatic protons of the quinoline ring and the methyl protons of the ester group. The chemical shifts of the quinoline protons would be influenced by the electron-withdrawing effects of the fluorine and carboxylate groups. uncw.eduuncw.edu The ¹³C NMR spectrum would exhibit distinct signals for each carbon atom, with the carbonyl carbon appearing at a significantly downfield chemical shift. The carbon atoms attached to the fluorine and nitrogen atoms would also show characteristic chemical shifts. Furthermore, the presence of the fluorine atom would lead to C-F coupling constants, which are valuable for structural assignment. Theoretical studies on other quinoline derivatives have demonstrated a good correlation between calculated and experimental NMR data. tsijournals.comresearchgate.net

NucleusExpected Chemical Shift Range (ppm)Key Influences
Aromatic Protons (¹H)7.0 - 9.0Anisotropy of the aromatic ring, substituent effects. uncw.eduuncw.edu
Methyl Protons (¹H)~3.9Shielding by the adjacent ester group.
Carbonyl Carbon (¹³C)160 - 170Deshielding by the electronegative oxygen atoms.
Aromatic Carbons (¹³C)110 - 150Substituent and heteroatom effects. researchgate.net
Methyl Carbon (¹³C)~52Shielding effect.

Calculated Vibrational Frequencies and Modes (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. msu.edu DFT calculations can predict the vibrational frequencies and their corresponding IR intensities, which, after appropriate scaling, can be compared with experimental IR spectra. researchgate.net This comparison aids in the assignment of the observed absorption bands to specific molecular vibrations. researchgate.net

The calculated IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ region. libretexts.org The aromatic C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. msu.edu Studies on fluoroquinolones have shown that the carboxylate group gives rise to strong and characteristic IR bands. researchgate.net911metallurgist.com

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 2960
C=O Stretch (Ester)1700 - 1730 libretexts.org
Aromatic C=C and C=N Stretch1400 - 1600
C-O Stretch (Ester)1200 - 1300 libretexts.org
C-F Stretch1000 - 1300

Electronic Excitation Predictions (UV-Vis, TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules, including the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). nih.govrsc.orgrsc.org

For this compound, the TD-DFT calculations are expected to predict several electronic transitions in the UV region, primarily corresponding to π → π* transitions within the quinoline ring system. The presence of the carboxylate and fluoro substituents will influence the energies of these transitions. Computational studies on other quinoline derivatives have successfully used TD-DFT to interpret their UV-Vis spectra. nih.govrsc.orgrsc.org For example, a study on tunable quinoline derivatives demonstrated the utility of TD-DFT in predicting their absorption spectra. researchgate.net The calculated spectrum for this compound would likely show strong absorptions in the 250-350 nm range, characteristic of extended aromatic systems.

Predicted TransitionExpected Wavelength Range (nm)Nature of Transition
λ_max 1~300 - 350π → π
λ_max 2~250 - 300π → π

Aromaticity and Electronic Stability Assessments

The electronic structure and inherent stability of this compound are significantly influenced by the aromatic character of its fused ring system. Computational chemistry provides powerful tools to quantify this aromaticity and to evaluate the molecule's thermochemical properties.

The aromaticity of the quinoline core in this compound, which consists of a benzene (B151609) and a pyridine (B92270) ring, can be assessed using various computational indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. mdpi.com For quinoline derivatives, the HOMA values for the benzene and pyridine rings are calculated separately. It is generally observed that the benzene-type ring in quinoline systems exhibits a higher degree of aromaticity, with HOMA values closer to 1, compared to the pyridine-type ring. mdpi.comnih.gov The presence of substituents can modulate the aromaticity of each ring. For instance, electron-withdrawing groups can decrease the aromaticity of the ring to which they are attached. In the case of this compound, the fluorine atom at the 5-position and the methyl carboxylate group at the 3-position would be expected to influence the electron distribution and, consequently, the bond lengths of the quinoline system, leading to specific HOMA values for each ring.

NICS is a magnetic criterion for aromaticity, where negative values inside the ring indicate the presence of a diatropic ring current, a hallmark of aromaticity. unirioja.es Typically, NICS values are calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). mdpi.com For quinoline systems, the benzene ring generally shows a more negative NICS value than the pyridine ring, corroborating the findings from HOMA calculations. mdpi.com The substitution pattern on this compound would locally perturb the magnetic shielding within each ring, and computational studies on similarly substituted quinolines can provide an estimation of these effects. nih.gov

Aromaticity IndexDescriptionExpected Trend for this compound
HOMAGeometry-based, value of 1 for fully aromatic systems.Benzene ring HOMA value expected to be higher than the pyridine ring.
NICSMagnetic-based, negative values indicate aromaticity.Benzene ring NICS value expected to be more negative than the pyridine ring.

The standard enthalpy of formation for the parent quinoline molecule has been determined experimentally. osti.gov Computational studies on substituted quinolines can build upon this data to estimate the heat of formation of more complex derivatives. The substituent effects on the thermochemical properties of the quinoline ring system are of particular interest. The introduction of a fluorine atom and a methyl carboxylate group will alter the electronic and steric environment of the molecule, thereby affecting its enthalpy of formation. Computational models can calculate the total electronic energy of the molecule, which can then be used to derive its heat of formation through appropriate thermochemical cycles. Studies on related furan-carboxylic acids have demonstrated the utility of computational methods in determining enthalpies of combustion and formation. lpnu.ua

Thermochemical PropertyDescriptionComputational Approach
Heat of Formation (ΔHf°)Energy change when a compound is formed from its constituent elements in their standard states.DFT calculations can predict ΔHf° by calculating the total electronic energy.
Reaction EnergeticsEnergy changes that occur during a chemical reaction.Computational methods can be used to calculate the energies of reactants, products, and transition states to determine reaction enthalpies.

Mechanistic Elucidation via Computational Pathways

Computational chemistry offers invaluable insights into the reaction mechanisms involving this compound, from the identification of transient species to the mapping of entire reaction energy landscapes.

The synthesis of quinoline derivatives can proceed through various named reactions, such as the Combes, Friedländer, or Gould-Jacobs reactions. mdpi.com Each of these synthetic routes involves a series of steps with specific transition states. Computational methods, particularly DFT, are instrumental in locating and characterizing these transition state structures.

For a reaction involving the formation or modification of this compound, computational chemists can model the potential energy surface to find the saddle points that correspond to transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. aip.org The energy of the transition state relative to the reactants provides the activation energy for that step, which is a key determinant of the reaction rate. While specific studies on this compound are not prevalent, the general mechanisms of quinoline synthesis have been computationally investigated, providing a framework for understanding the transition states involved.

A reaction coordinate analysis provides a detailed view of the energy changes as reactants are converted into products. By systematically varying the geometries along a proposed reaction pathway, a potential energy surface (PES) can be constructed. aip.org This surface maps the energy of the system as a function of the geometric parameters of the reacting species.

For reactions involving this compound, such as its synthesis or subsequent functionalization, a PES can reveal the lowest energy pathway, identify any intermediates, and show the relative energies of all species along the reaction coordinate. aip.org Computational studies on the fragmentation of the quinoline cation have demonstrated the complexity of the PES for even seemingly simple transformations. aip.org A similar approach can be applied to understand the reactivity of this compound, providing a theoretical foundation for optimizing reaction conditions and predicting product distributions.

The behavior of this compound in solution is critical to its reactivity and potential applications. Solvation can significantly influence reaction energetics and mechanisms. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by explicitly modeling the solvent molecules and their interactions with the solute.

MD simulations can provide insights into the structure of the solvation shell around this compound and how solvent molecules participate in the reaction. nih.gov For instance, in proton transfer reactions, which are common in the chemistry of nitrogen-containing heterocycles, solvent molecules can act as proton shuttles, facilitating the transfer of a proton from one site to another. masterorganicchemistry.com Computational studies on other fluoroquinolones have shown that explicit water molecules are crucial for accurately modeling proton transfer events. nih.gov These studies reveal that the energy barrier for proton transfer can be significantly lowered by the participation of a hydrogen-bonded water bridge. Similar effects would be expected to play a role in the proton transfer processes involving this compound, such as those that may occur at the quinoline nitrogen or the carboxylate group.

Reactivity Profiles and Transformational Chemical Studies

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system. However, reactions do occur, preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The directing effects of the existing substituents on Methyl 5-Fluoroquinoline-3-carboxylate play a crucial role in determining the regiochemical outcome of such reactions.

Directing Effects: In the absence of other substituents, electrophilic attack on quinoline typically occurs at the C-5 and C-8 positions, as these positions are most activated and lead to the most stable carbocation intermediates (arenium ions). researchgate.net

Substituent Influence: In this compound, the scenario is more complex:

The methyl carboxylate group (-COOCH₃) at C-3 is a deactivating, meta-directing group. It withdraws electron density from the pyridine (B92270) ring, further deactivating it towards electrophilic attack.

The fluorine atom at C-5 is a deactivating group due to its inductive effect but is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. It would therefore direct incoming electrophiles to the C-6 and C-8 positions.

The combined influence of these groups suggests that electrophilic substitution on the carbocyclic ring is favored. The C-8 position is particularly targeted, being para to the C-5 fluorine and meta to the deactivating influence of the pyridine ring nitrogen. Direct fluorination of quinoline derivatives in acidic media has been shown to yield products from electrophilic substitution, with the regioselectivity being highly dependent on the directing effects of existing functional groups. researchgate.netmasterorganicchemistry.com For instance, the nitration of a deactivated aromatic system typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid, to generate the reactive nitronium ion (NO₂⁺) electrophile. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionInfluence of C-5 Fluoro Group (ortho, para-directing)Influence of C-3 Carboxylate & Ring N (deactivating)Predicted Outcome
C-6Activated (ortho)DeactivatedPossible minor product
C-7Deactivated (meta)DeactivatedUnlikely
C-8Activated (para)Less DeactivatedMajor product

Nucleophilic Aromatic Substitution Reactions (e.g., at C-7)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of fluoroquinolones, particularly at the C-7 position. This position is activated towards nucleophilic attack, and the introduction of various amine-containing side chains at C-7 is a critical step in the synthesis of many potent antibacterial agents. The reaction typically involves the displacement of a good leaving group, such as a halogen, by a nucleophile.

For a molecule like this compound, a precursor such as Methyl 7-chloro-5-fluoroquinoline-3-carboxylate would be used. The chlorine at C-7 is readily displaced by a variety of nucleophiles, especially cyclic amines like piperazine (B1678402) or its derivatives. This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system and other substituents. nih.gov

The synthesis of ciprofloxacin (B1669076) derivatives often involves the reaction of a 7-chloro-6-fluoroquinolone core with a suitable amine. researchgate.net The reaction proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The presence of a boron chelation complex involving the C-4 keto and C-3 carboxyl groups can enhance the reactivity of the C-7 position towards nucleophilic substitution. researchgate.net

Example Reaction: The reaction of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with various cyclic amines is a well-established method for creating diversity at the C-7 position. researchgate.net This highlights the general strategy employed for functionalizing this position.

Table 2: Representative Nucleophilic Aromatic Substitution at C-7 of a Fluoroquinolone Core
Fluoroquinolone PrecursorNucleophileTypical ConditionsProductReference
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePiperazinePyridine, refluxEthyl 6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate nih.govresearchgate.net
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidSpirocyclic piperidinesTEA, 60°CC-7 Spirocyclic amine substituted ciprofloxacin derivatives researchgate.net

Ester Hydrolysis and Transesterification Reactions

The methyl ester at the C-3 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 5-fluoroquinoline-3-carboxylic acid. This transformation is fundamental in the synthesis of fluoroquinolone antibiotics, as the free carboxylic acid group is crucial for their antibacterial activity, primarily through its interaction with the bacterial DNA gyrase enzyme.

Base-catalyzed hydrolysis (saponification) is commonly employed, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup. For example, the hydrolysis of a related methyl quinoline carboxylate was achieved by refluxing in a mixture of isopropanol (B130326) and aqueous NaOH. nih.gov

Acid-catalyzed hydrolysis can also be used, often with mineral acids like HCl or H₂SO₄ in an aqueous medium.

Transesterification , the conversion of one ester to another, can be achieved by treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is less common in the final steps of fluoroquinolone synthesis but can be a useful tool for modifying protecting groups during a synthetic sequence.

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to significant structural modifications.

Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, typically forming an N-oxide . This is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then be used to direct further functionalization, for example, activating the C-2 position for nucleophilic attack. researchgate.net In broader studies on fluoroquinolone degradation, oxidation can also lead to hydroxylated products on the quinoline ring or cleavage of substituents. masterorganicchemistry.comresearchgate.net Oxidation by peroxymonosulfate (B1194676) (PMS) has been shown to form N-oxide and hydroxylated products on related fluoroquinolones. researchgate.net

Reduction: The quinoline ring can be reduced to form dihydro- or tetrahydroquinoline derivatives.

Catalytic Hydrogenation: This is a common method for reducing the pyridine portion of the quinoline ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Various catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective. nih.gov

Birch Reduction: This method, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, can reduce the carbocyclic ring, yielding 5,8-dihydroquinoline derivatives. organic-chemistry.orgasianpubs.org The regioselectivity depends on the electronic nature of the substituents.

Photochemical Reduction: Recent methods have demonstrated the photochemical dearomative reduction of quinolines using reagents like γ-terpinene, offering a chemoselective approach that can tolerate other reducible groups.

The reduction of the quinoline ring can create new stereocenters, and significant research has been devoted to developing stereoselective methods for the synthesis of specific tetrahydroquinoline enantiomers or diastereomers. nih.gov

Cycloaddition and Annulation Reactions Involving the Quinoline System

The quinoline ring, with its combination of aromatic and heterocyclic character, can participate in various cycloaddition and annulation reactions to build more complex polycyclic structures.

Diels-Alder and Hetero-Diels-Alder Reactions: The quinoline system can act as either the diene or the dienophile component in [4+2] cycloaddition reactions. nih.gov More commonly, quinoline derivatives are synthesized via hetero-Diels-Alder reactions, where an imine (acting as an azadiene) reacts with an alkene or alkyne. This approach allows for the regioselective synthesis of highly substituted quinolines.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition reactions between quinolines and alkenes have been developed. These reactions proceed via an excited state of the quinoline ring and can lead to the formation of cyclobutane-fused ring systems.

Annulation Reactions: Metal-catalyzed annulation reactions provide a powerful method for constructing new rings onto the quinoline scaffold. For instance, a copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) has been used to synthesize benzoquinolizinium salts.

Metal-Catalyzed Reactions for Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed reactions for efficient and selective C-H functionalization and cross-coupling. The quinoline scaffold is an excellent substrate for these transformations.

Copper-Catalyzed Reactions: Copper catalysis has been employed for the direct functionalization of quinoline C-H bonds. This includes C-H amination, arylation, and sulfoximination, often proceeding through an N-oxide intermediate to activate the C-2 position. researchgate.net A notable copper-catalyzed radical cross-coupling reaction has been developed for the highly regioselective C-H functionalization at the C-5 position of 8-aminoquinoline (B160924) derivatives. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halo-substituted quinolines. A 7-bromo or 7-chloro-5-fluoroquinoline derivative would be a suitable substrate for introducing aryl, vinyl, or alkynyl groups at the C-7 position.

Rhodium and Iridium-Catalyzed Reactions: These metals are also effective for C-H activation and functionalization of the quinoline ring system, enabling the introduction of alkyl and aryl groups at various positions. researchgate.net

Table 3: Examples of Metal-Catalyzed Reactions on Quinoline Scaffolds
Reaction TypeCatalystPosition FunctionalizedReactantsReference
C-H SulfonylationCu(OAc)₂C-58-Aminoquinoline, Sulfonyl chloride nih.gov
C-H SulfoximinationCuBrC-2Quinoline N-oxide, Sulfoximine researchgate.net
Oxidative C-H AnnulationCu(OAc)₂C-2, N-1Quinoline, 1,2-Dichloroethane

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules based on the this compound scaffold.

Regioselectivity:

Electrophilic Substitution: As discussed in section 5.1, the inherent electronics of the quinoline ring and the directing effects of the C-5 fluoro and C-3 carboxylate groups dictate the position of electrophilic attack, favoring the C-8 position. researchgate.net

Nucleophilic Substitution: SNAr reactions are highly regioselective, with nucleophilic attack occurring at positions activated by electron-withdrawing groups and bearing a suitable leaving group, most notably the C-7 position in many fluoroquinolone syntheses. nih.govresearchgate.net

Metal-Catalyzed C-H Activation: The regioselectivity of these reactions is often controlled by the use of a directing group. For example, an amino group at C-8 can direct copper-catalyzed functionalization specifically to the C-5 position. nih.gov Without such a directing group, functionalization often occurs at the most acidic C-H bond, typically C-2 or C-8.

Stereoselectivity:

Reduction Reactions: The reduction of the quinoline ring to a tetrahydroquinoline can generate one or two chiral centers. Asymmetric transfer hydrogenation, often catalyzed by chiral phosphoric acids or transition metal complexes, can produce specific enantiomers of 2- or 4-substituted tetrahydroquinolines with high enantioselectivity. Domino reactions involving reduction and reductive amination have been developed for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters. nih.gov

Cycloaddition Reactions: The stereochemical outcome of Diels-Alder reactions is governed by the endo rule, leading to specific diastereomers. Enantioselective variants of these reactions can provide access to chiral fused-ring systems.

Synthesis of Chiral Side Chains: In many advanced fluoroquinolones, the stereochemistry of the C-7 substituent is critical for activity. The synthesis of sitafloxacin, for example, involves the stereospecific preparation of the aminopyrrolidine side chain, which is then coupled to the quinolone core.

The precise control of both regiochemistry and stereochemistry is a central theme in the modern synthesis and functionalization of quinoline-based compounds.

Advanced Research Applications and Methodological Developments in Chemical Sciences

Role as a Versatile Synthetic Building Block and Chemical Intermediate

Methyl 5-fluoroquinoline-3-carboxylate serves as a valuable starting material and intermediate in organic synthesis, providing a foundational structure for the creation of more complex molecules. Its quinoline (B57606) core, substituted with both an electron-withdrawing fluorine atom and a reactive carboxylate group, offers multiple sites for chemical modification. This versatility allows for its use in the construction of a variety of organic compounds with potential applications in medicinal chemistry and materials science.

The chemical architecture of this compound makes it a suitable precursor for the synthesis of intricate polyheterocyclic systems. The quinoline ring itself is a key component in many biologically active compounds, and the presence of the fluorine atom can enhance the pharmacological properties of the final products. The ester group at the 3-position can be readily converted into other functional groups, such as amides or hydrazides, which can then participate in cyclization reactions to form additional heterocyclic rings fused to the quinoline core.

For instance, the carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a variety of dinucleophiles to construct fused ring systems. These transformations can lead to the formation of complex molecules with unique three-dimensional structures and potential biological activities. The synthesis of tetracyclic quinobenzothiazinium derivatives, for example, has been achieved through the cyclization of related 1-alkyl-4-(phenylamino)quinolinio-3-thiolates. mdpi.com

In addition to serving as a precursor for fused ring systems, this compound is also a key intermediate in the development of novel chemical scaffolds. mdpi.com A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The quinoline-3-carboxylate framework provides a rigid and well-defined scaffold upon which to build new molecular entities.

Researchers can modify the ester functionality to introduce a range of substituents, thereby altering the steric and electronic properties of the molecule. For example, amidation of the carboxylate with different amines can generate a diverse set of quinoline-3-carboxamides. These new compounds can then be screened for a variety of biological activities, with the goal of identifying new lead compounds for drug discovery. The systematic modification of the quinoline scaffold allows for the exploration of structure-activity relationships and the optimization of desired properties.

Development of Chemical Probes for Research (e.g., Chemo-proteomics methodologies)

While direct applications of this compound in the development of chemical probes for chemo-proteomics are not extensively documented, its structural motifs are relevant to this field. Chemical probes are small molecules used to study biological systems, often by selectively binding to and reporting on the presence or activity of a specific protein or enzyme. researchgate.netnih.gov

Derivatives of quinolones can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for use in techniques like fluorescence microscopy or pull-down assays. The quinoline core can serve as the recognition element of the probe, binding to the target protein of interest. The development of such probes often involves the synthesis of a library of related compounds to optimize selectivity and binding affinity.

Ligand Design and Coordination Chemistry Research

The presence of nitrogen and oxygen atoms in the quinoline ring system of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The ability of quinolone derivatives to form stable complexes with a wide range of metal ions has been extensively studied. researchgate.netnih.gov

Fluoroquinolone derivatives, including those based on the quinoline-3-carboxylate scaffold, readily form complexes with various metal ions, such as Cu(II), Mn(II), Zn(II), Co(II), and Ni(II). mdpi.com These complexes are of interest for their structural diversity and potential applications in areas such as catalysis and materials science. The study of these metal complexes provides valuable insights into the coordination preferences of different metal ions and the electronic effects of the substituents on the quinoline ring.

The binding of metal ions to fluoroquinolones can be investigated using a variety of spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction. mdpi.com These studies have revealed that the metal ions typically coordinate to the oxygen atoms of the carboxylate group and the carbonyl group at the 4-position of the quinoline ring, forming a stable chelate ring. nih.gov

Table 1: Examples of Metal Complexes with Fluoroquinolone Ligands

Metal IonFluoroquinolone LigandCoordination NumberGeometryReference
Cu(II)Fleroxacin6Distorted Octahedral mdpi.com
Mn(II)Fleroxacin6Distorted Octahedral mdpi.com
Zn(II)Fleroxacin6Distorted Octahedral mdpi.com
Co(II)Fleroxacin6Distorted Octahedral mdpi.com
Ni(II)Fleroxacin6Distorted Octahedral mdpi.com

The coordination chemistry of quinolone derivatives is rich and varied, with the ligands capable of adopting several different coordination modes. nih.gov The most common mode involves bidentate chelation through the carboxylate and carbonyl oxygen atoms, as mentioned above. However, other coordination modes, such as monodentate and bridging, are also possible, depending on the reaction conditions and the nature of the metal ion.

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other coordinating ligands. nih.gov The formation of stable complexes can have a significant impact on the properties of the quinolone, including its solubility and bioavailability. The study of the stability of these complexes is therefore of great importance for understanding their behavior in biological and environmental systems.

The stability of metal-fluoroquinolone complexes is often quantified by their formation constants. These constants provide a measure of the strength of the interaction between the metal ion and the ligand. The determination of formation constants is typically carried out using techniques such as potentiometric titration or spectrophotometry.

Methodological Advancements in Analytical Chemistry for Research

In the study of novel compounds such as this compound, the development and application of advanced analytical methodologies are paramount for accurate quantification and characterization within complex research matrices. Progress in this area focuses on enhancing sensitivity, selectivity, and efficiency, from initial sample handling to final detection.

Development of High-Sensitivity Detection Methods for Research Matrices

The detection and quantification of quinolone derivatives, a class to which this compound belongs, rely on highly sensitive analytical techniques capable of measuring trace amounts in various samples. High-Performance Liquid Chromatography (HPLC) is a predominant method, often coupled with various detectors to achieve the desired sensitivity and specificity. nih.gov

Common detection methods employed for the analysis of fluoroquinolones include ultraviolet (UV), fluorescence detection (FLD), and mass spectrometry (MS). nih.govnih.gov HPLC with UV or FLD are the most frequently used techniques. nih.gov For instance, in the analysis of fluoroquinolones like levofloxacin, HPLC-UV and HPLC-FLD are common choices. nih.gov However, when lower quantification levels are necessary, mass spectrometry detectors are applied due to their ability to determine very low concentrations within a matrix. nih.gov

Capillary electrophoresis (CE) combined with UV or FLD also serves as another separation technique for analyzing fluoroquinolone levels. nih.gov The choice of method often depends on the complexity of the sample matrix and the required detection limits. For pharmaceutical formulations, which are less complex, techniques like UV-spectroscopy may be sufficient, whereas physiological fluids necessitate more sophisticated separation and detection capabilities. nih.gov

Table 1: Comparison of High-Sensitivity Detection Methods for Quinolone Derivatives

Analytical Technique Common Detectors Key Advantages Common Applications
High-Performance Liquid Chromatography (HPLC) UV, DAD, Fluorescence (FLD), Mass Spectrometry (MS) High resolution, versatility, well-established methods. nih.govnih.gov Pharmaceutical formulations, biological fluids (blood, urine), environmental water samples. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Triple Quadrupole (QqQ), Time-of-Flight (ToF) High sensitivity and selectivity, structural confirmation. nih.gov Trace-level quantification, metabolite identification, residue analysis in food. nih.govfda.gov
Capillary Electrophoresis (CE) UV, Fluorescence (FLD) High efficiency, low sample and reagent consumption. nih.gov Analysis of impurities, chiral separations. nih.gov
Spectrofluorimetry N/A Inherent sensitivity for fluorescent compounds. Direct quantification in simple matrices, derivatization-based assays. researchgate.net

Recent advancements have also explored the use of optical sensors, which offer faster and simpler detection compared to traditional chromatographic methods, though sometimes with a trade-off in sensitivity. mdpi.com For example, a screening method using molecularly imprinted polymers embedded with carbon dots has been developed for the fluorescence-based detection of fluoroquinolones in meat samples, achieving detection limits as low as 0.062 mg L⁻¹. mdpi.com

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction, Ultrasound-Assisted Extraction)

Effective sample preparation is a critical step to isolate target analytes like this compound from interfering components in the matrix, thereby improving the accuracy and reliability of subsequent analysis. The complexity of the matrix dictates the required preparation technique, which can range from simple dilution to more involved extraction procedures. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of quinolones from aqueous samples. nih.gov It offers advantages such as high recovery rates, reduced consumption of organic solvents, and high enrichment factors. researchgate.net The selection of the sorbent material is crucial for the successful retention and elution of the target compounds. For the extraction of quinoline derivatives, various sorbents have been tested, including trifunctional tC18 cartridges, which have demonstrated good recovery rates (between 80.6% and 88.2%) for certain antileishmanial 2-substituted quinolines from rat plasma. researchgate.net In another application, a novel quinoline-bridged covalent organic framework was fabricated and used as an SPE coating for the ultrasensitive determination of phthalate (B1215562) esters. nih.gov This highlights the adaptability of quinoline structures themselves in creating new analytical materials.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is recognized as an efficient and environmentally friendly method for extracting compounds from solid matrices. nih.govmdpi.com The technique utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer, leading to reduced extraction times and lower energy consumption. nih.govmdpi.com UAE has been successfully applied to the synthesis of quinoline derivatives, indicating its utility in processes involving these scaffolds. nih.govresearchgate.netnih.gov For example, the synthesis of 2-substituted quinolines has been achieved under ultrasound irradiation in water, showcasing a green chemistry approach. researchgate.netnih.gov While often used in synthesis, the principles of UAE are directly applicable to the extraction of analytes from complex solid samples, such as tissues or environmental solids, prior to chromatographic analysis. mdpi.commdpi.com In the analysis of fluoroquinolones in meat, samples were sonicated for 15 minutes to facilitate the extraction process. mdpi.com

Table 2: Overview of Sample Preparation Techniques for Quinolone Analysis

Technique Principle Typical Application Advantages
Solid Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase. Extraction of quinolones from biological fluids, water samples. nih.govresearchgate.net High selectivity and recovery, sample concentration, reduced solvent use. researchgate.net
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to enhance mass transfer from a sample matrix. Extraction from solid samples (e.g., tissues, plants), acceleration of synthesis. nih.govmdpi.com Reduced extraction time, lower solvent consumption, improved efficiency. nih.gov
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases. General sample cleanup in various matrices. nih.gov Simplicity, low cost.
Protein Precipitation Removal of proteins from biological samples using an organic solvent or acid. Pre-treatment of plasma or serum samples. nih.gov Fast, simple procedure for removing major interferences.

Theoretical Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. By modeling molecular properties, researchers can gain insights into structure-activity relationships (SAR) and structure-property relationships, guiding the design of new compounds with desired characteristics.

Computational Descriptors for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a key theoretical approach that correlates the structural or physicochemical properties of a compound with its biological activity or chemical reactivity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound in a series and then developing a mathematical model.

For quinoline and fluoroquinolone derivatives, QSAR studies have been employed to understand their mechanisms of action and to design more potent analogues. mdpi.comnih.gov The descriptors used in these models can be categorized based on the properties they represent:

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for interactions. Examples include electronegativity, partial charges on atoms, and dipole moment. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and connectivity indices. nih.gov

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its transport and binding. The most common descriptor is the logarithm of the partition coefficient (Log P).

Table 3: Common Computational Descriptors in QSAR Studies of Quinolone Derivatives

Descriptor Type Example Descriptor Property Represented Relevance to Chemical Behavior
Electronic Partial Atomic Charges Distribution of electrons across the molecule. Governs electrostatic interactions, hydrogen bonding potential. nih.gov
Electronic Electronegativity Atom's ability to attract electrons. Influences bond polarity and reactivity. nih.gov
Steric Molecular Weight/Mass Size of the molecule. Affects diffusion, transport, and steric hindrance at binding sites. nih.gov
Lipophilic Log P Hydrophobicity/Lipophilicity. Crucial for membrane permeability and reaching target sites.
Topological Refractive Index How light propagates through the substance. Relates to molecular density and polarizability.

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening, also known as virtual screening, leverages computational power to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. ijprajournal.com This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. benthamdirect.com

For quinoline derivatives, in silico methods are widely used to explore their potential as therapeutic agents. mdpi.comnih.gov The process typically involves several key steps:

Target Identification: Techniques like Inverse Virtual Screening (IVS) can be used, where a known active molecule is used as a "bait" to identify its most likely biological targets from a database of protein structures. nih.gov

Library Generation: A virtual library of compounds is created. This can be a collection of existing chemicals or a combinatorial library of hypothetical structures based on a core scaffold like the quinoline ring. nih.gov

Molecular Docking: This is a primary tool in structure-based drug design. ijprajournal.com It predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. benthamdirect.com Docking studies have been used to investigate the binding mode of fluoroquinolones into the active site of enzymes like DNA gyrase. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the screened compounds. ijprajournal.com This helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity early in the design process. benthamdirect.com

Through these integrated computational workflows, researchers can efficiently navigate the vast chemical space of possible quinoline derivatives to design new molecules with improved properties. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 5-Fluoroquinoline-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-keto esters under acidic or basic conditions. For fluoroquinoline carboxylates, fluorination at the 5-position can be achieved via halogen exchange (e.g., using KF or CsF) or directed ortho-metalation strategies. Optimization includes:
  • Catalysts : Lewis acids like BF₃·Et₂O or Pd-mediated coupling for regioselective fluorination.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like ester hydrolysis.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Structural analogs, such as Ethyl 7-Chloro-6-Fluoro-4-hydroxyquinoline-3-carboxylate, follow similar protocols .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoroquinoline aromatic protons at δ 7.5–8.5 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for aromatic F).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α ≈ 85°, β ≈ 81°, γ ≈ 91° as seen in fluoroquinolone derivatives) using SHELX for refinement .
  • HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., free carboxylic acid).

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the quinoline core.
  • Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Temperature : -20°C for long-term storage; room temperature for short-term use.
    Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions in NMR) versus static crystal structures. Strategies include:
  • Variable-Temperature NMR : Identify conformational flexibility (e.g., keto-enol tautomerism).
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data to validate resonance assignments.
  • Twinned Crystallography : Use SHELXL for refining twinned datasets to resolve ambiguous electron density .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., C-2/C-4 positions on quinoline).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO enhances SNAr at the 5-fluoro position).
  • Docking Simulations : Predict binding affinity in biological targets (e.g., DNA gyrase for antibacterial studies) .

Q. How can regioselective modifications of the quinoline core be achieved without degrading the methyl ester group?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the ester using tert-butyl or benzyl groups during fluorination/chlorination.
  • Microwave Synthesis : Shorten reaction times to minimize ester hydrolysis (e.g., 30 min at 100°C vs. 12 hrs conventional).
  • Catalytic Systems : Pd/Cu-mediated C-H activation for direct functionalization at C-6/C-8 positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.